2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide
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Overview
Description
2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide is an organic compound characterized by the presence of bromine, chlorine, and a cyclopropylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 5 positions, respectively. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.
Cyclopropylmethylation: The intermediate product is then reacted with cyclopropylmethylamine under basic conditions to form the final compound. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogens (bromine and chlorine). Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The benzamide core can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate (KMnO4) can yield carboxylic acids, while reduction with lithium aluminum hydride (LiAlH4) can produce amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Material Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of halogens and the cyclopropylmethyl group can influence its binding affinity and specificity. The exact pathways depend on the biological context, but it often involves inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
- 2-Bromo-5-chloro-N-(cyclopropylethyl)benzamide
- 2-Bromo-5-chloro-N-(cyclopropylmethyl)aniline
- 2-Bromo-5-chloro-N-(cyclopropylmethyl)phenylacetamide
Comparison: Compared to its analogs, 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly affect its reactivity and interaction with biological targets. The cyclopropylmethyl group also imparts distinct steric and electronic properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-bromo-5-chloro-N-(cyclopropylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-10-4-3-8(13)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKAYIUNKSNSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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